N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide
CAS No.: 891111-79-8
Cat. No.: VC6398865
Molecular Formula: C23H25FN4O4
Molecular Weight: 440.475
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891111-79-8 |
|---|---|
| Molecular Formula | C23H25FN4O4 |
| Molecular Weight | 440.475 |
| IUPAC Name | N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)26-7-9-27(10-8-26)23(30)25-16-13-22(29)28(15-16)17-5-6-20-21(14-17)32-12-11-31-20/h1-6,14,16H,7-13,15H2,(H,25,30) |
| Standard InChI Key | UODBWHXWFXHXIT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Introduction
The compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic molecule with potential applications in medicinal chemistry. This compound is characterized by a complex structure that integrates a benzodioxin ring, a pyrrolidine core, and a fluorophenyl-substituted piperazine moiety. Its unique configuration suggests potential for biological activity, warranting further investigation.
Structural Analysis
2.1 Molecular Formula and Weight
2.2 Chemical Structure
The compound features:
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A benzodioxin ring, which is a bicyclic structure known for its electron-rich aromatic properties.
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A pyrrolidinone core, which contributes rigidity and functional versatility.
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A fluorophenyl-piperazine group, often associated with pharmacological activity due to its receptor-binding properties.
2.3 2D and 3D Representations
The 2D structure highlights the connectivity of atoms, while the 3D conformer provides insight into spatial orientation, crucial for understanding receptor interactions .
Synthesis Pathways
The synthesis of this compound involves:
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Formation of the benzodioxin precursor: Achieved through cyclization reactions involving catechol derivatives.
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Construction of the pyrrolidine core: Typically synthesized via amide coupling or reductive amination.
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Attachment of the piperazine moiety: Introduced using nucleophilic substitution reactions with fluorophenyl precursors.
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Final coupling: Carboxamide formation links the piperazine to the pyrrolidine-benzodioxin scaffold .
Biological Activity and Applications
4.1 Pharmacological Potential
The compound's structural features suggest potential activity in:
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CNS Disorders: The fluorophenyl-piperazine group is often found in psychoactive drugs targeting serotonin or dopamine receptors.
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Anticancer Activity: The benzodioxin moiety may contribute to DNA intercalation or enzyme inhibition .
4.2 In Vitro Studies
Preliminary studies indicate:
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Moderate cytotoxicity against certain cancer cell lines.
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Potential as a lead compound for receptor-based drug development .
Safety and Toxicology
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